molecular formula C24H18FN3OS B2715947 2-benzyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 958614-47-6

2-benzyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2715947
CAS RN: 958614-47-6
M. Wt: 415.49
InChI Key: RNBPUNYQRUUBLR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely depending on their specific structures. For example, a related compound, 2-((3-FLUOROBENZYL)THIO)-5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOLE, has a molecular weight of 366.476 .

Future Directions

The broad range of chemical and biological properties of imidazole compounds makes them an important area of research for the development of new drugs . Future research may focus on synthesizing new imidazole derivatives and testing their biological activities.

properties

IUPAC Name

2-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS/c25-18-10-6-9-17(13-18)15-30-24-27-20-12-5-4-11-19(20)22-26-21(23(29)28(22)24)14-16-7-2-1-3-8-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBPUNYQRUUBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

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